2-(Isopropyl(phenyl)amino)ethanol
Description
2-(Isopropyl(phenyl)amino)ethanol (IUPAC: 1-phenyl-2-(propan-2-ylamino)ethanol) is an ethanolamine derivative featuring a phenyl group and an isopropylamine substituent on the aminoethyl backbone. Its molecular formula is C11H19NO, with a molecular weight of 179.26 g/mol . This compound is structurally characterized by a secondary amine linked to a hydroxyl-containing ethyl chain and aromatic phenyl group, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(N-propan-2-ylanilino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
InChI Key |
HVSUEAYSRNFJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(N,N-Diisopropylamino)ethanol (CAS 96-80-0)
- Formula: C8H19NO; MW: 145.24 g/mol.
- Structure: Two isopropyl groups on the amino nitrogen.
- Properties : Boiling point 187–192°C , density 0.826 g/cm³ , and lower polarity due to bulky alkyl groups .
- Applications : Used as a catalyst in polymer production and pharmaceutical intermediates (e.g., cetirizine synthesis) .
2-Isopropylaminoethanol (CAS 109-56-8)
- Formula: C5H13NO; MW: 103.16 g/mol.
- Structure : Lacks the phenyl group, with only an isopropyl substituent.
- Properties : Simpler structure results in lower boiling point and higher solubility in polar solvents .
Aromatic Substituted Analogs
2-[(1-Methylethyl)(4-Methyl-4-penten-2-yn-1-yl)amino]ethanol (CAS 14558-43-1)
N-Phenylanthranilic Acid Esters
- Examples: 2-(Phenylamino)methyl benzoate, isopropyl benzoate derivatives.
- Structure: Replace ethanol backbone with ester linkages.
- Applications: Studied for improved drug solubility and bioavailability, diverging from ethanolamine’s typical roles .
Physical and Chemical Properties
Preparation Methods
Reaction Mechanism and Substrate Selection
The epoxide ring-opening reaction represents a robust method for introducing ethanolamine moieties. In this approach, ethylene oxide or substituted epoxides react with secondary amines such as N-isopropyl-N-phenylamine. The nucleophilic amine attacks the less hindered carbon of the epoxide, leading to ring opening and formation of the ethanolamine derivative. For instance, the reaction of N-isopropyl-N-phenylamine with ethylene oxide in isopropyl alcohol at 70–90°C under basic conditions (e.g., potassium carbonate) yields 2-(isopropyl(phenyl)amino)ethanol.
Optimization of Reaction Conditions
Key parameters include:
-
Solvent : Polar protic solvents like isopropyl alcohol enhance nucleophilicity and stabilize intermediates.
-
Base : Mild bases (e.g., K₂CO₃) prevent epoxide polymerization while facilitating deprotonation of the amine.
-
Temperature : Elevated temperatures (70–90°C) accelerate reaction kinetics without compromising selectivity.
A comparative study (Table 1) illustrates the impact of solvent and base on yield:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Isopropyl alcohol | K₂CO₃ | 85 | 78 |
| Ethanol | Na₂CO₃ | 75 | 65 |
| Water | NaOH | 90 | 42 |
Table 1: Solvent and base effects on epoxide ring-opening yield.
Reductive Amination of Ketones
Pathway Overview
Reductive amination offers a one-pot synthesis by condensing a ketone (e.g., acetophenone) with ethanolamine, followed by hydrogenation of the resultant imine. This method leverages catalytic hydrogenation to form the C–N bond, as demonstrated in the synthesis of phenylpropanolamine hydrochloride. Adapting this approach, acetophenone derivatives react with ethanolamine in methanol under HCl, followed by hydrogenation using a Pt/Pd catalyst (50:50 wt%) at 70 psi H₂ pressure.
Catalyst and Solvent Optimization
-
Catalyst Composition : A 50:50 Pt/Pd ratio maximizes hydrogenation efficiency and minimizes byproducts.
-
Acid Additive : HCl (1.5–3 mol equivalents) protonates the imine intermediate, enhancing reducibility.
-
Solvent : Methanol or ethanol ensures homogeneity and facilitates catalyst recovery.
Critical data from analogous systems (Table 2) highlight the role of catalyst composition:
| Pt/Pd Ratio (%) | H₂ Pressure (psi) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 30:70 | 70 | 65 | 82 |
| 50:50 | 70 | 88 | 95 |
| 70:30 | 70 | 72 | 87 |
Table 2: Catalyst composition impact on reductive amination.
Nucleophilic Substitution with Halogenated Ethanol Derivatives
Alkylation of Secondary Amines
Chloroethanol derivatives serve as electrophilic partners for N-isopropyl-N-phenylamine. In a polar aprotic solvent (e.g., dimethyl sulfoxide), the amine displaces chloride via an SN2 mechanism, forming the target compound. This method mirrors the alkylation step in betaxolol synthesis, where cyclopropylmethyl bromide reacts with phenolic intermediates.
Reaction Kinetics and Byproduct Mitigation
-
Solvent Choice : Dimethyl sulfoxide (DMSO) enhances nucleophilicity and stabilizes transition states.
-
Temperature Control : Reactions at 40–60°C minimize thermal decomposition of chloroethanol.
-
Stoichiometry : A 1.2:1 molar ratio of chloroethanol to amine ensures complete conversion.
Comparative Analysis of Methodologies
Yield and Scalability
Q & A
Q. What are the standard synthetic routes for 2-(Isopropyl(phenyl)amino)ethanol, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common method is the reaction of isopropylamine with ethylene oxide under controlled pH and temperature to form the ethanolamine backbone, followed by phenyl group introduction via coupling agents like Zn/PbCl₂/TiCl₄ in THF . Yield optimization requires strict control of stoichiometry (e.g., excess amine to minimize side products) and inert atmospheres to prevent oxidation. Purity is assessed via GC-MS or HPLC, with column selection (e.g., reverse-phase Newcrom R1) critical for separating polar byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing isopropyl CH₃ groups at δ 1.0–1.2 ppm and ethanol -OH at δ 2.5–3.0 ppm).
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain between the phenyl and isopropyl groups . ORTEP-III visualizes thermal ellipsoids to confirm stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇NO, exact mass 179.13 g/mol) and fragmentation patterns .
Q. How does the structural uniqueness of this compound influence its reactivity compared to analogs like 2-(Diisopropylamino)ethanol?
The phenyl ring introduces π-π stacking potential and steric hindrance absent in diisopropyl analogs, altering nucleophilicity. For example, the phenyl group reduces amine basicity (pKa ~8.5 vs. ~10.2 for diisopropyl derivatives), impacting solubility in polar solvents . Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced electronic effects, as seen in related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Experimental design : Differences in cell lines (e.g., neuronal vs. hepatic) or assay pH affecting ionization .
- Structural analogs : Trace impurities (e.g., N-ethyl byproducts) or isomerization during storage . Mitigation strategies include cross-validating assays (e.g., SPR vs. fluorescence polarization) and synthesizing isotopically labeled analogs (e.g., ¹³C-isopropyl groups) for tracer studies .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets like neurotransmitter receptors?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., serotonin transporters), prioritizing hydrophobic interactions with the phenyl ring .
- MD simulations : GROMACS models conformational stability in lipid bilayers, highlighting ethanolamine flexibility .
- QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl) with activity trends .
Q. How can crystallographic data address challenges in refining the structure of this compound derivatives?
SHELXL resolves twinning or disorder in crystals via iterative refinement of anisotropic displacement parameters. For example, phenyl ring disorder is minimized using restraints (DFIX/ISOR commands) and high-resolution data (>1.0 Å). ORTEP-3 GUI visualizes residual density maps to validate hydrogen bonding networks (e.g., ethanol -OH to amine N) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
